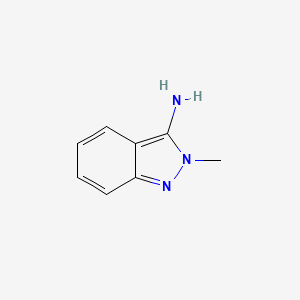
2H-Indazol-3-amine, 2-methyl-
Übersicht
Beschreibung
“2H-Indazol-3-amine, 2-methyl-” is a compound with the molecular formula C8H9N3 . It is also known by other names such as “2-Methyl-2H-indazol-3-amine” and "2-methylindazol-3-amine" . The compound has a molecular weight of 147.18 g/mol .
Synthesis Analysis
The synthesis of 2H-indazoles, including “2H-Indazol-3-amine, 2-methyl-”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “2H-Indazol-3-amine, 2-methyl-” includes a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for the compound is InChI=1S/C8H9N3/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,9H2,1H3 .
Chemical Reactions Analysis
The chemical reactions involving “2H-Indazol-3-amine, 2-methyl-” have been studied, with a focus on the synthesis of indazole derivatives . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2H-Indazol-3-amine, 2-methyl-” include a molecular weight of 147.18 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound has an exact mass of 147.079647300 g/mol and a monoisotopic mass of 147.079647300 g/mol .
Wissenschaftliche Forschungsanwendungen
Copper-Catalyzed Synthesis of 2H-Indazoles
Kumar et al. (2011) developed a method for synthesizing 2H-indazoles using a copper-catalyzed one-pot, three-component reaction. This technique is notable for its broad substrate scope and high tolerance for various functional groups, making it highly versatile for different applications (Manian Rajesh Kumar et al., 2011).
Organophotoredox-Catalyzed Direct C-H Amination
Neogi et al. (2020) introduced a method for the direct C-H amination of 2H-indazoles with a series of amines, utilizing organophotoredox-catalyzed oxidative coupling. This process is efficient for synthesizing free aminated 2H-indazole and is conducted at room temperature under ambient air conditions (Sukanya Neogi et al., 2020).
Synthesis and Antitumor Activities
Chu De-qing (2011) investigated the synthesis of N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives. These compounds exhibited notable antitumor activities, highlighting the potential of 2H-indazoles in medicinal chemistry (Chu De-qing, 2011).
Microwave-Assisted Synthesis
Chanda and Jena (2023) explored the use of microwaves to synthesize disubstituted 2H-indazoles. This method offers practicality and scalability, producing these compounds with high purity and yields, showcasing an innovative approach to 2H-indazole production (K. Chanda & Sushovan Jena, 2023).
Wirkmechanismus
Target of Action
2-Methyl-2H-indazol-3-amine, also known as 2H-Indazol-3-amine, 2-methyl-, is a compound that has been found to have inhibitory activities against human cancer cell lines . The primary targets of this compound are likely to be the Bcl2 family members and the p53/MDM2 pathway . These targets play a crucial role in regulating cell apoptosis and cell cycle .
Mode of Action
The compound interacts with its targets, possibly inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This interaction results in changes in cell apoptosis and cell cycle, which could lead to the inhibition of cancer cell growth .
Biochemical Pathways
The affected pathways include the Bcl2 family members and the p53/MDM2 pathway . The downstream effects of these pathways involve the regulation of cell apoptosis and cell cycle . By affecting these pathways, 2-Methyl-2H-indazol-3-amine can potentially inhibit the growth of cancer cells .
Pharmacokinetics
The compound’s ability to inhibit cell growth with gi 50 values in the 0041–336 μM range suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The molecular and cellular effects of 2-Methyl-2H-indazol-3-amine’s action include the inhibition of cell growth, particularly in cancer cell lines . The compound has shown promising inhibitory effects against the K562 cell line, with an IC 50 (50% inhibition concentration) value of 5.15 µM . It also exhibits great selectivity for normal cells .
Action Environment
The action, efficacy, and stability of 2-Methyl-2H-indazol-3-amine can be influenced by various environmental factorsFor instance, the compound should be kept in a dark place, sealed in dry, and at a temperature of 2-8°C for optimal stability .
Zukünftige Richtungen
The future directions in the research of “2H-Indazol-3-amine, 2-methyl-” and other indazole derivatives include the development of novel anti-cancer drugs with high efficiency and low toxicity . There is also interest in exploring the broad spectrum of pharmacological activities exhibited by indazole scaffolds .
Eigenschaften
IUPAC Name |
2-methylindazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPHCQAYEMUUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343492 | |
| Record name | 2H-Indazol-3-amine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97990-19-7 | |
| Record name | 2H-Indazol-3-amine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


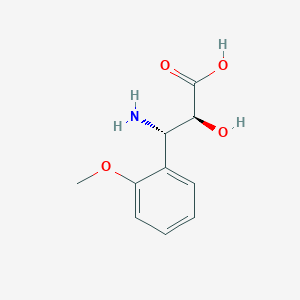



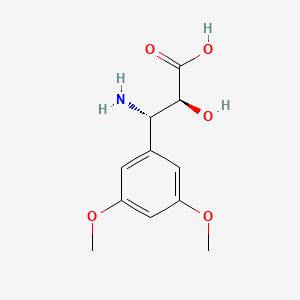
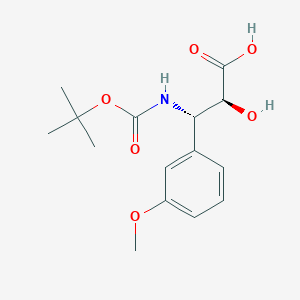
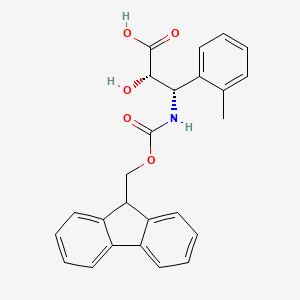
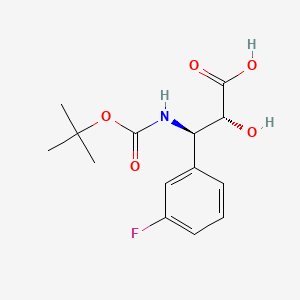

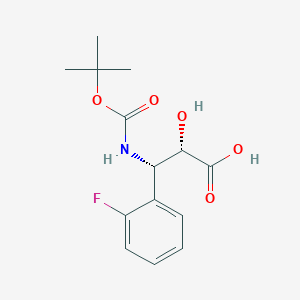



![1H-Pyrazolo[3,4-d]pyridazin-4-amine, 1-methyl-](/img/structure/B3059265.png)
